molecular formula C8H9BrIN B13890395 2-(5-Bromo-2-iodophenyl)ethan-1-amine

2-(5-Bromo-2-iodophenyl)ethan-1-amine

Cat. No.: B13890395
M. Wt: 325.97 g/mol
InChI Key: CPWDOGVBIROOMF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-iodophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrIN This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, along with an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-iodophenyl)ethan-1-amine typically involves the halogenation of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the bromination and iodination of a phenyl ring, followed by the reaction with an ethanamine derivative. The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by amination reactions. The process is optimized to ensure cost-effectiveness, safety, and environmental compliance. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-iodophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases.

Major Products Formed

    Substitution Products: Various substituted phenyl ethanamines.

    Oxidation Products: Corresponding phenyl ethanone derivatives.

    Reduction Products: Dehalogenated phenyl ethanamines.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

2-(5-Bromo-2-iodophenyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-iodophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in halogen bonding and other non-covalent interactions, influencing its biological activity. The ethanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2-iodophenyl)ethan-1-amine is unique due to the specific positioning of bromine and iodine atoms on the phenyl ring, combined with the ethanamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H9BrIN

Molecular Weight

325.97 g/mol

IUPAC Name

2-(5-bromo-2-iodophenyl)ethanamine

InChI

InChI=1S/C8H9BrIN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2

InChI Key

CPWDOGVBIROOMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCN)I

Origin of Product

United States

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